

A Technical Guide to the Discovery and Development of Bivalent VHL Dimerizers

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Compound of Interest

Compound Name: *Homo-PROTAC pVHL30 degrader*
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Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Drug Discovery

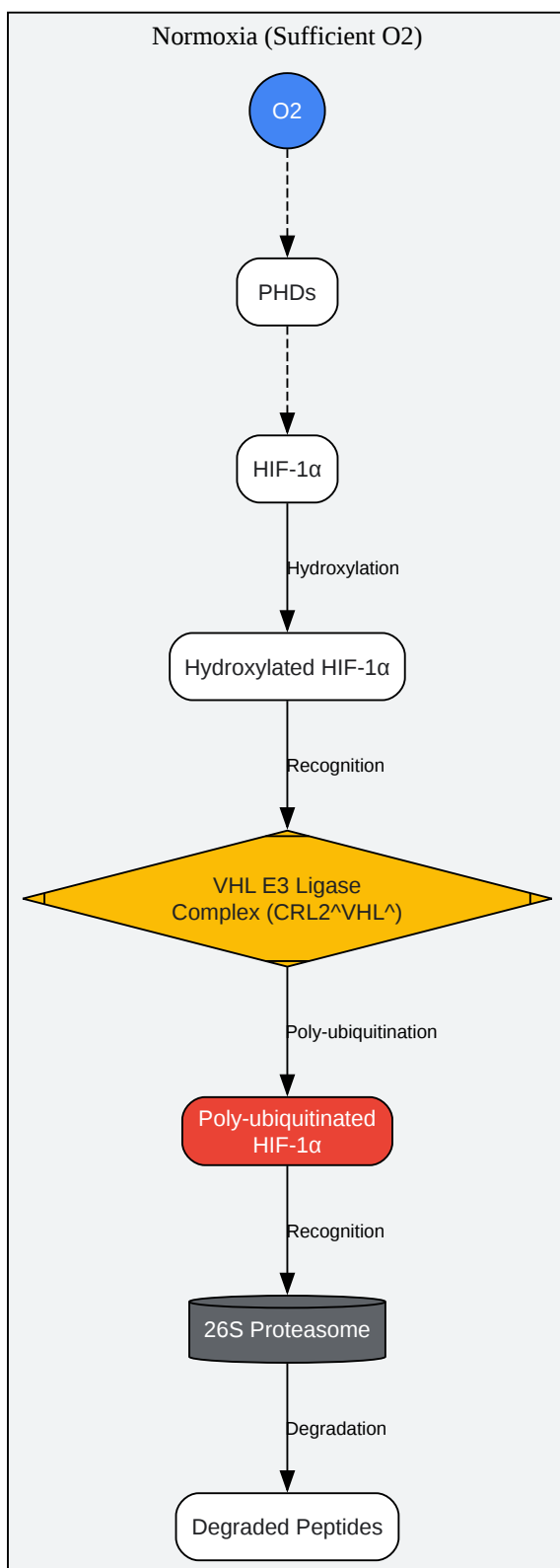
The landscape of modern therapeutics is rapidly evolving, moving beyond simple occupancy-based inhibition to harnessing the cell's own machinery for novel functionalities. A prime example of this innovation is the field of Targeted Protein Degradation (TPD). At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs).^[1] These molecules function as bivalent dimerizers, bringing a target protein into proximity with an E3 ubiquitin ligase, a key component of the cell's Ubiquitin-Proteasome System (UPS).^{[2][3]}

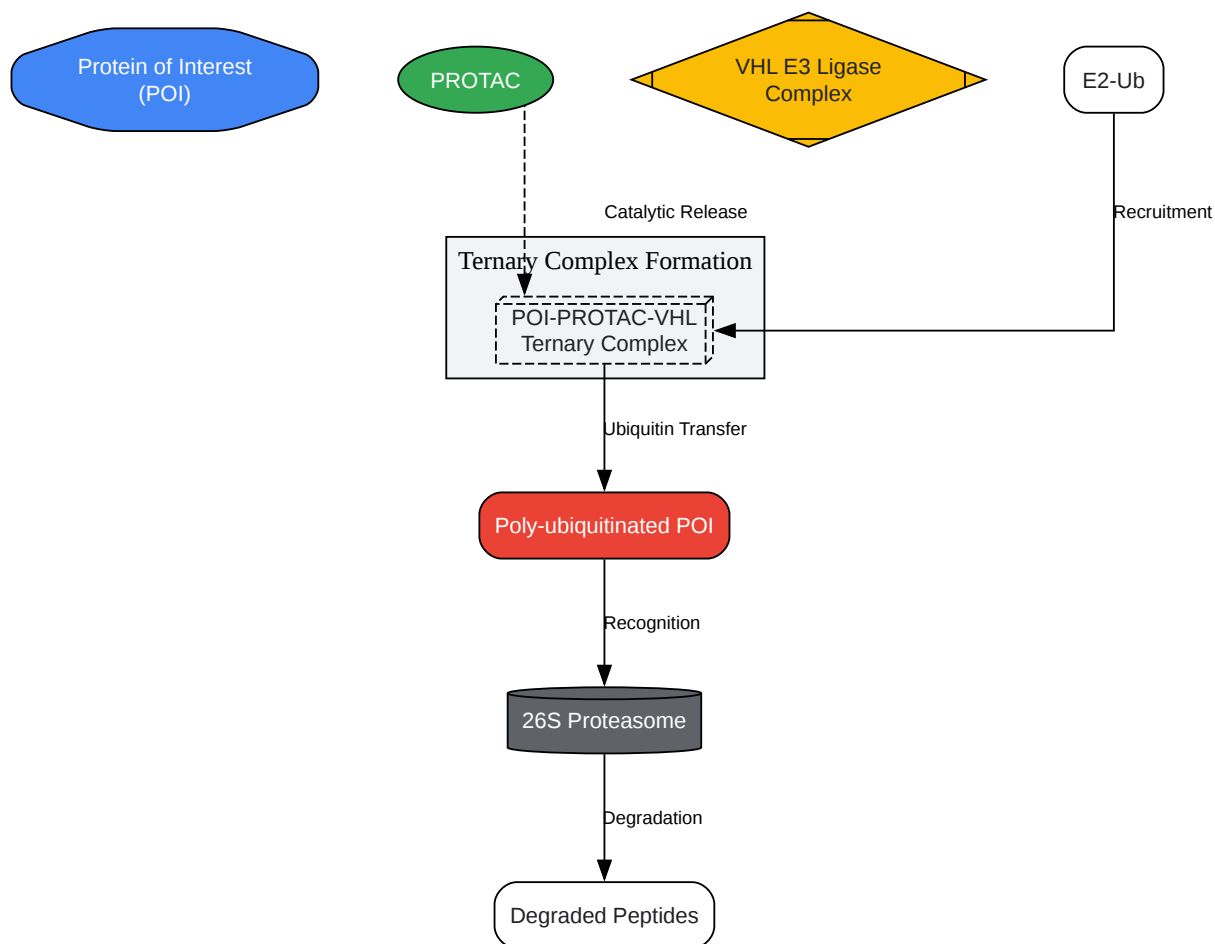
The von Hippel-Lindau (VHL) protein, the substrate recognition component of the CRL2^{VHL} E3 ligase complex, has emerged as one of the most successfully exploited E3 ligases in PROTAC design.^{[1][2][4]} Its widespread expression and the availability of high-affinity, drug-like small molecule ligands have made it a cornerstone of TPD research.^[4] This guide provides an in-depth technical overview of the discovery of VHL ligands, the design principles of VHL-based bivalent dimerizers (PROTACs), and the key experimental protocols used for their evaluation.

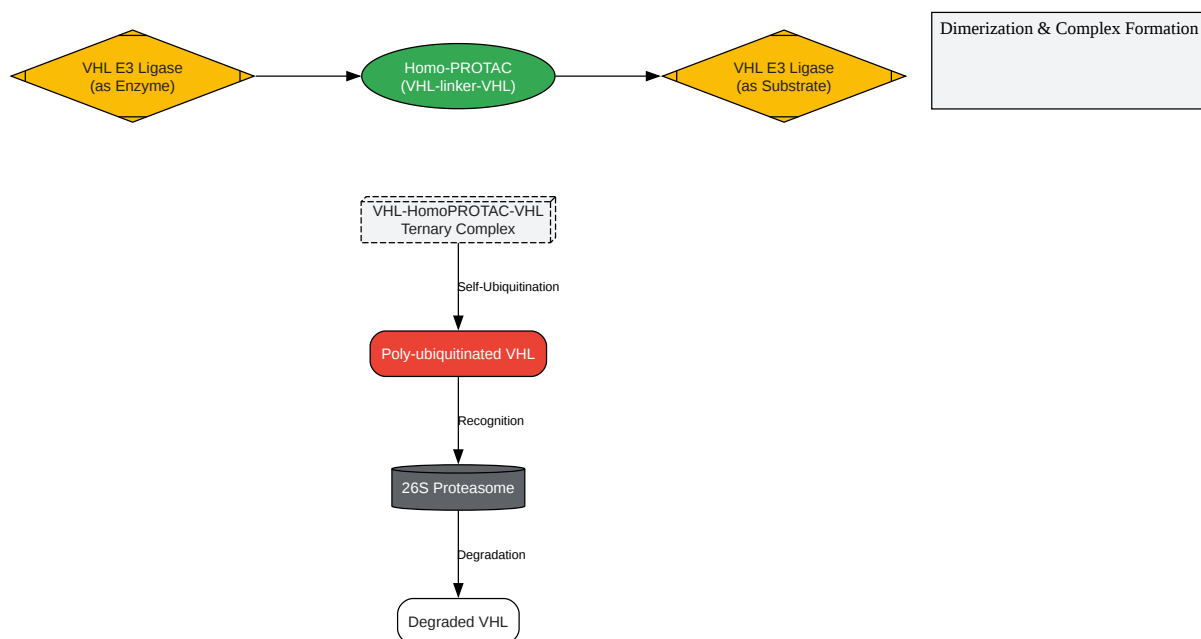
The Native VHL Pathway: A Primer

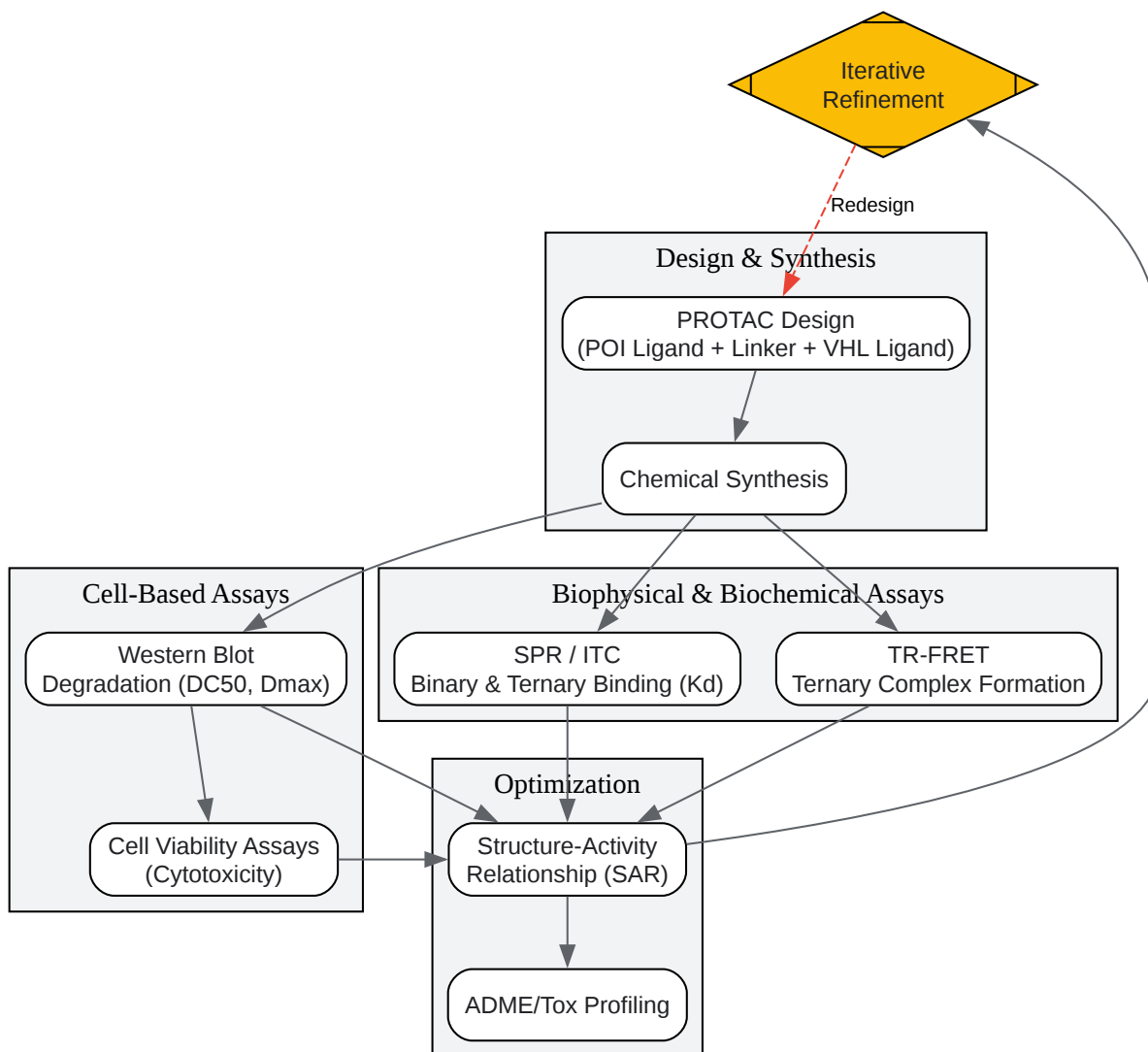
Under normal oxygen conditions (normoxia), the VHL protein plays a crucial role in cellular oxygen sensing. It recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-

1 α) after specific proline residues on HIF-1 α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[1] This recognition event leads to the ubiquitination of HIF-1 α by the CRL2^{VHL} complex, marking it for subsequent degradation by the 26S proteasome.[2][5] VHL-based PROTACs effectively hijack this natural degradation pathway.[1]









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- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
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